molecular formula C16H23N3O3 B3027417 tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate CAS No. 1286273-90-2

tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate

Cat. No.: B3027417
CAS No.: 1286273-90-2
M. Wt: 305.37
InChI Key: DGGQGJIRWFWWPN-UHFFFAOYSA-N
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Scientific Research Applications

tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of “tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate” is not specified in the search results. It’s used for research and development , but the specific biological or chemical processes it influences are not mentioned.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of accidental release, proper protective equipment should be worn, and the area should be ventilated until material pick up is complete .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods: Industrial production methods for tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

  • tert-Butyl piperidin-4-ylcarbamate
  • Nicotinoylpiperidine derivatives
  • Carbamate esters

Uniqueness: tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate stands out due to its unique combination of a nicotinoyl group and a piperidinyl carbamate moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-(pyridine-3-carbonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGQGJIRWFWWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132132
Record name Carbamic acid, N-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-90-2
Record name Carbamic acid, N-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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